N-Hydroxy-2,4,6-trimethylbenzenesulfonamide
Overview
Description
“N-Hydroxy-2,4,6-trimethylbenzenesulfonamide” is a chemical compound with the CAS Number: 58042-39-0 . It has a molecular weight of 215.27 and its molecular formula is C9H13NO3S .
Molecular Structure Analysis
The InChI code for “N-Hydroxy-2,4,6-trimethylbenzenesulfonamide” is 1S/C9H13NO3S/c1-6-4-7 (2)9 (8 (3)5-6)14 (12,13)10-11/h4-5,10-11H,1-3H3 . The InChI key is RRPKGUUYTHFUPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Hydroxy-2,4,6-trimethylbenzenesulfonamide” has a density of 1.3±0.1 g/cm3 . Its boiling point is 381.0±52.0 °C at 760 mmHg . The flash point is 184.2±30.7 °C .Scientific Research Applications
Kinetic and Structural Studies
- N-Hydroxybenzenesulfonamide and its derivatives have been studied for their decomposition kinetics in alkaline solutions, providing insights into their reactivity and potential as nitrosyl hydride (HNO) source reactions (Bonner & Ko, 1992).
- Research on the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, including X-ray single-crystal analysis and DFT calculations, has been conducted to understand their molecular organization and self-association in solutions (Nikonov et al., 2019).
Biological Activity and Applications
- Sulfonamides have been explored for their inhibitory activities against carbonic anhydrase, revealing medium to high potency against various isoforms of this enzyme, significant for understanding tumor-associated mechanisms and drug development (Pala et al., 2014).
- The evaluation of sulfonamide derivatives in antitumor screens has led to the identification of potent cell cycle inhibitors, showcasing the therapeutic potential of sulfonamides in cancer treatment (Owa et al., 2002).
- Novel sulfonamides have been synthesized and assessed for their cytotoxic activities and carbonic anhydrase inhibition, highlighting their potential as anticancer agents (Gul et al., 2016).
Mechanistic Insights and Therapeutic Potentials
- ATP-citrate lyase inhibitors have been developed from 2-hydroxy-N-arylbenzenesulfonamides, demonstrating potent in vitro activity and the ability to modulate metabolic profiles in vivo, which could have implications for treating metabolic diseases (Li et al., 2007).
- The synthesis and bioactivity studies on new sulfonamides have underscored their role as chemical nucleases, providing a basis for developing antimycobacterial agents with high potency against Mycobacterium tuberculosis (Malwal et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-hydroxy-2,4,6-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(12,13)10-11/h4-5,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPKGUUYTHFUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451735 | |
Record name | N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2,4,6-trimethylbenzenesulfonamide | |
CAS RN |
58042-39-0 | |
Record name | N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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